(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
Description
The compound “(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a benzothiazole derivative characterized by a bicyclic benzo[d]thiazol-2(3H)-ylidene core. Key structural features include:
- Substituents: A bromine atom at position 6 of the benzothiazole ring and a propargyl (prop-2-yn-1-yl) group at position 3.
- Benzamide moiety: The N-substituted benzamide group contains 2,4-dimethoxy substituents, contributing electron-donating effects.
- Stereochemistry: The (Z)-configuration indicates the spatial arrangement of the propargyl group and benzamide relative to the benzothiazole core.
Synthesis and Characterization:
While direct synthesis data for this compound are unavailable in the provided evidence, analogous benzothiazole derivatives are synthesized via alkylation, cyclization, and condensation reactions . For example, describes the preparation of thiazole and triazole derivatives through hydrazide intermediates and cyclization with thioglycolic acid. Spectral characterization (IR, ¹H-/¹³C-NMR) for such compounds aligns with standard practices outlined in authoritative references like Tables of Spectral Data for Structure Determination of Organic Compounds .
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUTYDPTMWHIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This compound features a bromine substituent and a prop-2-yn-1-yl group, contributing to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.28 g/mol. Its structure includes:
- Benzothiazole core : Key for biological activity.
- Bromine atom : Enhances interaction with biological targets.
- Dimethoxy groups : May influence solubility and bioavailability.
Anticancer Properties
Research indicates that compounds containing benzothiazole structures often exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of Bcl-2 proteins and modulation of cell cycle progression.
A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methoxy substituents, enhances cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against tumor cells .
Antimicrobial Activity
The benzothiazole scaffold is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities:
- Antitumor Studies : A study evaluated a series of benzothiazole derivatives, revealing that those with specific substitutions exhibited potent activity against human cancer cell lines. For example, compounds with bromine at the 6-position showed enhanced cytotoxicity compared to their non-brominated counterparts .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that certain modifications in the thiazole ring significantly improved activity against resistant strains of bacteria .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| (Z)-N-(6-bromo...) | Anticancer | 1.61 ± 1.92 | Effective against multiple cancer lines |
| Benzothiazole A | Antimicrobial | 5.0 | Broad-spectrum activity |
| Benzothiazole B | Anticancer | 1.98 ± 1.22 | Similar structure with different substituents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzothiazole derivatives:
Structural Analogues :
N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylsulfamoyl)benzamide ():
- Substituents : Ethyl group at position 3 (vs. propargyl) and a 4-(dimethylsulfamoyl)benzamide group (vs. 2,4-dimethoxybenzamide).
- Key Differences :
- The 2,4-dimethoxybenzamide is electron-donating, contrasting with the electron-withdrawing sulfamoyl group in the analogue.
- Solubility : Methoxy groups may enhance hydrophilicity compared to the sulfonamide’s polar but bulky nature.
Styryl Quinazoline Derivatives (): Core Structure: Quinazolinone instead of benzothiazole. Activity: Demonstrated analgesic activity in preclinical models, suggesting benzothiazoles with similar substituents (e.g., bromine) may share bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
